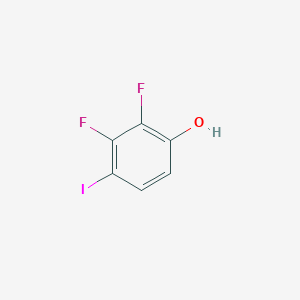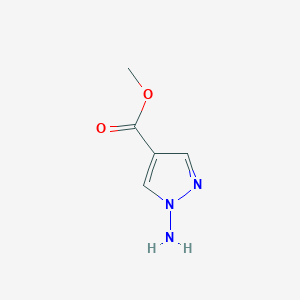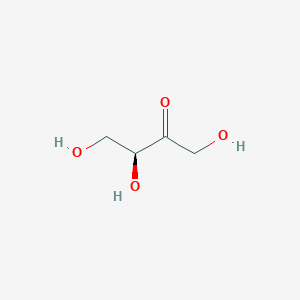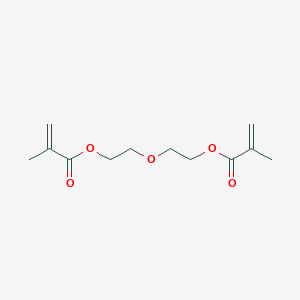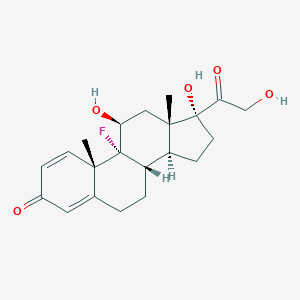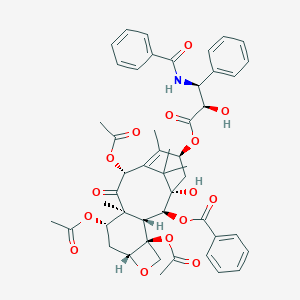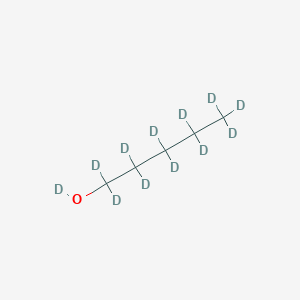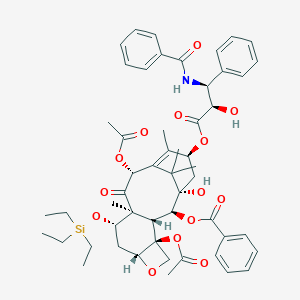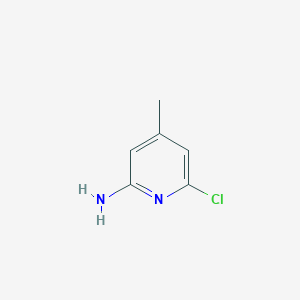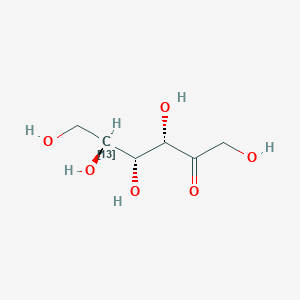
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-, also known as limonene oxide, is a cyclic terpene that is commonly found in essential oils of citrus fruits. It has been widely studied for its various chemical and biological properties.
Mécanisme D'action
The exact mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Limonene oxide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide in lab experiments is its availability and low cost. It is also relatively easy to synthesize and has been shown to have low toxicity levels. However, one of the major limitations of using 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is its volatility, which can make it difficult to handle in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide. One area of research is the development of new synthetic methods for the production of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide. Another area of research is the investigation of its potential applications in the food industry as a natural preservative. Additionally, there is a growing interest in the use of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide as a potential alternative to synthetic insecticides.
Méthodes De Synthèse
The most common method for the synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is through the epoxidation of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-, which is a major component of citrus essential oils. This reaction is typically carried out using peracids or hydrogen peroxide as the oxidizing agent.
Applications De Recherche Scientifique
Limonene oxide has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have insecticidal and repellent properties.
Propriétés
Numéro CAS |
145032-51-5 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
[(1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] propanoate |
InChI |
InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3/t11-,12+/m1/s1 |
Clé InChI |
DFVXNZOMAOGTBL-NEPJUHHUSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1C[C@@H](CC=C1C)C(=C)C |
SMILES |
CCC(=O)OC1CC(CC=C1C)C(=C)C |
SMILES canonique |
CCC(=O)OC1CC(CC=C1C)C(=C)C |
Autres numéros CAS |
145032-51-5 74431-24-6 |
Synonymes |
trans-Carvyl propionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



